molecular formula C14H14O5 B14484582 Ethyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 64994-35-0

Ethyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B14484582
CAS No.: 64994-35-0
M. Wt: 262.26 g/mol
InChI Key: IFFFMLAFEZSSLH-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

The synthesis of Ethyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves several steps. One common method is the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets in biological systems. For instance, benzofuran derivatives are known to inhibit the production of pro-inflammatory cytokines, making them useful in anti-inflammatory treatments . The specific pathways and targets depend on the biological activity being studied.

Comparison with Similar Compounds

Ethyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:

These compounds share the benzofuran core but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.

Properties

CAS No.

64994-35-0

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

ethyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C14H14O5/c1-4-18-14(17)13-8(3)19-12-6-9(7(2)15)11(16)5-10(12)13/h5-6,16H,4H2,1-3H3

InChI Key

IFFFMLAFEZSSLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)C(=O)C)C

Origin of Product

United States

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